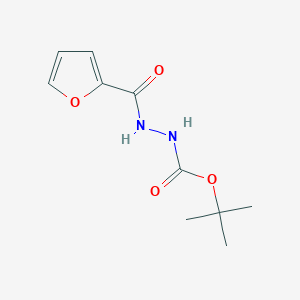
2,2-dichloro-1-phenyl-N-(2-phenylethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dichloro-1-phenyl-N-(2-phenylethyl)cyclopropanecarboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.
Mechanism of Action
2,2-dichloro-1-phenyl-N-(2-phenylethyl)cyclopropanecarboxamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine and preventing its downstream signaling pathways. This leads to a reduction in the inhibitory effects of adenosine on neurotransmitter release, resulting in increased neuronal activity.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, regulation of blood flow, and inhibition of cell proliferation. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
2,2-dichloro-1-phenyl-N-(2-phenylethyl)cyclopropanecarboxamide is a highly selective antagonist of the adenosine A1 receptor, making it a valuable tool for investigating the role of adenosine receptors in various physiological and pathological processes. However, its potency and selectivity may also limit its use in certain experimental settings, and caution should be exercised when interpreting results obtained using this compound.
Future Directions
There are several potential future directions for research involving 2,2-dichloro-1-phenyl-N-(2-phenylethyl)cyclopropanecarboxamide, including the investigation of its therapeutic potential in the treatment of cardiovascular diseases, neurological disorders, and cancer. Additionally, further studies are needed to elucidate the precise mechanisms underlying its effects on neurotransmitter release, blood flow regulation, and cell proliferation.
Synthesis Methods
2,2-dichloro-1-phenyl-N-(2-phenylethyl)cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,2-dichloroethylamine with phenylacetic acid to form the corresponding amide. The amide is then reacted with 2-phenylethylamine to form the cyclopropane ring, followed by chlorination to introduce the two chlorine atoms.
Scientific Research Applications
2,2-dichloro-1-phenyl-N-(2-phenylethyl)cyclopropanecarboxamide has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and cancer.
properties
IUPAC Name |
2,2-dichloro-1-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-18(20)13-17(18,15-9-5-2-6-10-15)16(22)21-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHIZGABXJUOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4965188.png)


![N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4965213.png)
![N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide](/img/structure/B4965219.png)
![7-{(4-ethoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4965224.png)

![1-[2-(4-chlorophenyl)ethyl]-N-(1H-indol-4-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4965241.png)
![4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B4965264.png)



![3-cyclopropyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4965280.png)
![N-[2-(diethylamino)ethyl]-3-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B4965288.png)